Delphinidin 3-glucoside, also known as myrtillin, is a prominent anthocyanin belonging to the class of organic compounds known as anthocyanidin-3-O-glycosides. It is characterized by the presence of a delphinidin moiety linked to a glucose molecule at the 3-position through an O-glycosidic bond. The chemical formula for delphinidin 3-glucoside is C21H21O12, and it has a molecular weight of approximately 465.38 g/mol. This compound is primarily found in various fruits and vegetables, particularly in high concentrations in bilberries, blackcurrants, and summer grapes, and to a lesser extent in beans, blueberries, and raspberries .
Delphinidin 3-glucoside has demonstrated several biological activities:
Delphinidin 3-glucoside can be synthesized through various methods:
Delphinidin 3-glucoside finds applications in various fields:
Recent studies have focused on the interaction of delphinidin 3-glucoside with various biological molecules:
Delphinidin 3-glucoside shares structural similarities with other anthocyanins. Here are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Cyanidin 3-glucoside | C21H21O11 | Exhibits red hues; prevalent in red fruits. |
Malvidin 3-glucoside | C23H25O13 | Known for its stability and presence in red wines. |
Petunidin 3-glucoside | C22H23O12 | Contributes to violet coloration; found in petunias. |
Peonidin 3-glucoside | C21H21O12 | Imparts pink hues; found in various berries. |
Delphinidin 3-glucoside is unique due to its specific glycosylation pattern and its significant presence in particular fruits like bilberries and blackcurrants, differentiating it from other anthocyanins that may be more common in different plant sources .